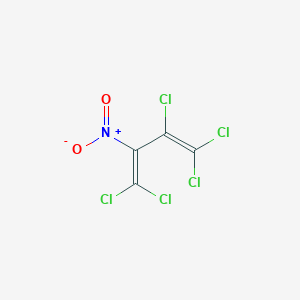

2-Nitropentachloro-1,3-butadiene

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

61351-34-6 |

|---|---|

Formule moléculaire |

C4Cl5NO2 |

Poids moléculaire |

271.3 g/mol |

Nom IUPAC |

1,1,2,4,4-pentachloro-3-nitrobuta-1,3-diene |

InChI |

InChI=1S/C4Cl5NO2/c5-1(3(6)7)2(4(8)9)10(11)12 |

Clé InChI |

SRMCLUOMSNNKMQ-UHFFFAOYSA-N |

SMILES canonique |

C(=C(Cl)Cl)(C(=C(Cl)Cl)Cl)[N+](=O)[O-] |

Origine du produit |

United States |

Synthetic Methodologies for 2 Nitropentachloro 1,3 Butadiene and Its Derivatives

Direct Synthesis Routes to 2-Nitropentachloro-1,3-butadiene

The direct synthesis of this compound typically involves the nitration of a perchlorinated C4 hydrocarbon backbone. The strategic introduction of the nitro group at the C-2 position is a key challenge, often influenced by the choice of nitrating agent and reaction conditions.

The primary precursor for the synthesis of this compound is hexachloro-1,3-butadiene (B139673) (HCBD). wikipedia.orgnih.gov HCBD is a colorless liquid that is primarily generated as a byproduct in the industrial production of chlorinated hydrocarbons such as tetrachloroethylene (B127269) and carbon tetrachloride. wikipedia.orgepa.gov It can also be synthesized directly through the chlorination of butane (B89635) or butadiene. wikipedia.orgepa.gov

The synthesis of the target compound involves the substitution of a chlorine atom on the hexachlorobutadiene backbone with a nitro group. This transformation requires specific nitrating agents capable of reacting with the electron-deficient polychlorinated diene system. Research indicates that reagents such as nitric acid or nitrogen oxides are employed for this purpose. For instance, the nitration of certain hydrocarbon derivatives can be achieved by heating with nitric acid (specific gravity 1.5) at temperatures ranging from 90-100°C. cia.gov Another potential nitrating agent is dinitrogen tetroxide (N₂O₄), a strong oxidizer used in various chemical syntheses. cfindustries.com The reaction conditions must be carefully controlled to achieve the desired regioselectivity and yield.

The introduction of a nitro group onto an aromatic or conjugated system is typically achieved through electrophilic substitution. youtube.comnih.gov In the case of synthesizing this compound from hexachlorobutadiene, the strategy involves an electrophilic attack by a nitrating species, such as the nitronium ion (NO₂⁺). The nitronium ion is commonly generated from nitric acid, often in the presence of a stronger acid like sulfuric acid which acts as a catalyst. youtube.com

2 HNO₃ ⇌ H₂NO₃⁺ + NO₃⁻ H₂NO₃⁺ ⇌ NO₂⁺ + H₂O

While this is a standard method for many aromatic compounds, the high degree of chlorination in hexachlorobutadiene deactivates the diene system, making electrophilic substitution challenging. The reaction likely proceeds via a mechanism where the nitrating agent attacks the conjugated π-system, leading to the substitution of a chlorine atom. The regioselectivity, which determines the position of the nitro group, is a critical aspect of this synthesis. Achieving specific placement at the C-2 position requires precise control over reaction parameters to overcome the electronic effects of the existing chloro substituents.

Functionalization and Derivatization Strategies

This compound is a versatile building block for further chemical synthesis due to its enhanced reactivity in nucleophilic substitution reactions. wikipedia.org The electron-withdrawing nature of the nitro group and the chlorine atoms activates the diene system, making it susceptible to attack by various nucleophiles.

Nucleophilic substitution is a primary pathway for the derivatization of this compound. The chlorine atoms on the butadiene frame can be displaced by a range of nucleophiles, leading to a diverse array of substituted dienes.

Organolithium reagents, being potent nucleophiles and strong bases, react readily with this compound. nist.gov The reaction with methyllithium (B1224462) results in the substitution of a chlorine atom to yield 1,1,2-trichloro-3-nitro-4-methyl-1,3-pentadiene. osti.gov

The reaction with butyllithium (B86547) demonstrates a dependence on the stoichiometry of the reagents. When equimolar amounts of the nitrodiene and butyllithium are used, a monosubstituted product, 1,1,2,4-tetrachloro-3-nitro-1,3-octadiene, is formed. However, if the butyllithium is present in a 1:2 molar ratio relative to the nitrodiene, a mixture of the monosubstituted product and a disubstituted product, 1,1,2-trichloro-3-nitro-4-butyl-1,3-octadiene, is obtained. osti.gov This indicates that the initially formed monosubstituted product can undergo a further reaction with butyllithium.

| Alkyllithium Reagent | Molar Ratio (Diene:Reagent) | Product(s) |

|---|---|---|

| Methyllithium | Not specified | 1,1,2-Trichloro-3-nitro-4-methyl-1,3-pentadiene |

| Butyllithium | 1:1 | 1,1,2,4-Tetrachloro-3-nitro-1,3-octadiene |

| Butyllithium | 1:2 | 1,1,2,4-Tetrachloro-3-nitro-1,3-octadiene and 1,1,2-Trichloro-3-nitro-4-butyl-1,3-octadiene (in a 1:1.5 molar ratio) |

Thiolates, the conjugate bases of thiols, are excellent nucleophiles and react with this compound to form a variety of thioethers. osti.gov The reaction conditions, including the solvent and base used, can influence the degree of substitution, leading to mono-, bis-, tris-, and even tetrakis-(organylthio)butadienes. tandfonline.com

When the reaction is carried out with thiols in dimethylformamide (DMF) in the presence of triethylamine, a series of substituted thioethers can be produced. tandfonline.com Alternatively, using ethanol (B145695) (EtOH) as a solvent with sodium hydroxide (B78521) as the base also facilitates the formation of thioether derivatives. tandfonline.com In the absence of a solvent, direct reaction with thiols can also lead to substitution products. tandfonline.com These reactions underscore the utility of this compound in synthesizing complex sulfur-containing molecules.

| Thiol | Reaction Conditions | Product Type |

|---|---|---|

| Various Thiols | DMF, Triethylamine | Mono-, Bis-, and Tris-substituted Thioethers |

| Various Thiols | EtOH, Sodium Hydroxide | Substituted Thioethers |

| Various Thiols | No Solvent | Substituted Thioethers |

Nucleophilic Substitution Reactions

Thiol-mediated Substitutions and Thioether Formation

Mono-, Bis-, Tris-, and Poly(organylthio)butadienes

The reaction of this compound with various thiols leads to the formation of mono-, bis-, tris-, and poly(organylthio)butadienes. These reactions proceed via nucleophilic substitution of the chlorine atoms. For instance, the reaction with octanethiol or cyclohexanethiol (B74751) can yield monothio-substituted nitrodienes such as 1-(1,3,4,4-tetrachloro-2-nitro-buta-1,3-dienylsulfanyl)-octane and (1,3,4,4-tetrachloro-2-nitro-buta-1,3-dienylsulfanyl)-cyclohexane. semanticscholar.org These reactions are typically carried out in a suitable solvent like dichloromethane (B109758) at room temperature. semanticscholar.org

The substitution pattern can be controlled by the stoichiometry of the reactants. The presence of the electron-withdrawing nitro group activates the carbon-chlorine bonds towards nucleophilic attack, facilitating the stepwise replacement of chlorine atoms by organylthio groups.

Isothiazole (B42339) Cycle Construction via Sulfur Reagents

The reaction of this compound with sulfur-based reagents can lead to the formation of the isothiazole ring system. This transformation highlights the utility of the butadiene scaffold in constructing heterocyclic compounds. While direct reactions with elemental sulfur might be challenging, derivatives of this compound can be employed. The construction of the isothiazole ring often involves the reaction of a compound containing a C-C-C-N fragment with a sulfur source. researchgate.net In the context of this compound derivatives, the nitro group and adjacent carbons can potentially serve as the C-C-N unit required for cyclization with appropriate sulfur reagents.

Amination Reactions with Nitrogen-Containing Nucleophiles (e.g., morpholine, piperazine (B1678402) derivatives)

This compound and its thio-substituted derivatives readily undergo amination reactions with various nitrogen-containing nucleophiles. semanticscholar.org For example, monothio-substituted nitrodienes react with piperazine derivatives to yield novel N,S-substituted nitrobutadienes. semanticscholar.org These reactions are typically performed by stirring equimolar amounts of the thio-substituted nitrodiene and the respective piperazine derivative in a solvent like dichloromethane at room temperature. semanticscholar.org The resulting products are stable compounds whose structures can be confirmed using various spectroscopic methods. semanticscholar.org This reactivity allows for the introduction of diverse amine functionalities, which can be valuable for modifying the biological and chemical properties of the parent compound.

Table 1: Examples of N,S-substituted Nitrobutadienes from Amination Reactions

| Thio-substituted Nitrodiene | Amine | Product |

|---|---|---|

| 1-(1,3,4,4-tetrachloro-2-nitro-buta-1,3-dienylsulfanyl)-octane | Piperazine-1-carboxylic acid ethyl ester | 4-(3,4,4-trichloro-1-octylsulfanyl-2-nitro-buta-1,3-dienyl)-piperazine-1-carboxylic acid ethyl ester |

| (1,3,4,4-tetrachloro-2-nitro-buta-1,3-dienylsulfanyl)-cyclohexane | Piperazine-1-carboxylic acid ethyl ester | 4-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl)-piperazine-1-carboxylic acid ethyl ester |

Data sourced from reference semanticscholar.org

Reactions with Phosphorus-Containing Nucleophiles

The electrophilic centers of this compound are also susceptible to attack by phosphorus-containing nucleophiles. These reactions can lead to the formation of carbon-phosphorus bonds, opening avenues for the synthesis of organophosphorus compounds. The stereochemical outcome of nucleophilic substitution at a phosphorus center is influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent. nih.gov While specific studies on the reaction of this compound with phosphorus nucleophiles are not extensively detailed in the provided context, the general principles of nucleophilic substitution at both carbon and phosphorus suggest a rich and complex reactivity profile.

Oxidation and Reduction Pathways of Derivatives

Peracid Oxidation of Poly(thio)substituted Compounds

Poly(thio)substituted butadienes derived from this compound can undergo oxidation reactions. The use of peracids, such as peroxybenzoic acid, is a common method for oxidizing sulfur atoms to sulfoxides or sulfones. This transformation can significantly alter the electronic properties and reactivity of the molecule. The oxidation of the sulfur atoms in poly(thio)substituted compounds can lead to a range of products with varying oxidation states, depending on the reaction conditions and the stoichiometry of the oxidizing agent.

Cycloaddition Reactions (e.g., Diels-Alder type, if applicable to the compound's structure)

The 1,3-diene system in this compound suggests the potential for participation in cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.netlibretexts.org This [4+2] cycloaddition is a powerful tool for the formation of six-membered rings. libretexts.orglibretexts.org The reactivity of a diene in a Diels-Alder reaction is heavily influenced by its substituents. Electron-withdrawing groups on the diene, such as the nitro group and chlorine atoms in this compound, generally decrease its reactivity towards typical dienophiles which are electron-poor. libretexts.org

However, these electron-withdrawing groups can enhance reactivity with electron-rich dienophiles. libretexts.org The stereospecificity of the Diels-Alder reaction, where the stereochemistry of the reactants is retained in the product, is a key feature. libretexts.org While some studies on nitro-substituted butadienes have indicated that the expected cycloaddition products are not always formed, the potential for such reactions remains an area of interest. researchgate.net The severe steric hindrance and electronic effects from the five chlorine atoms and the nitro group in this compound would be expected to significantly influence the feasibility and outcome of any Diels-Alder type reactions.

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Investigations of Nucleophilic Additions/Substitutions

Nucleophilic attack on 2-nitropentachloro-1,3-butadiene is a prominent reaction pathway, leading to a variety of substituted products. The electron-deficient nature of the diene, enhanced by the nitro group, facilitates the addition of nucleophiles and subsequent substitution of chlorine atoms.

Research into the reaction of this compound with organolithium reagents has provided key insights into the regioselectivity of nucleophilic substitution. The position of attack by the nucleophile is highly dependent on the nature of the nucleophile and the reaction conditions.

In a notable study, the reaction of this compound with methyllithium (B1224462) resulted in the selective substitution of the chlorine atom at the C-4 position. nih.gov This outcome suggests that the initial nucleophilic attack occurs at the terminal carbon of the dichlorovinyl group, followed by the elimination of a chloride ion to yield 1,1,2-trichloro-3-nitro-4-methyl-1,3-pentadiene. nih.gov

Further illustrating the regioselectivity, the monosubstituted product from the reaction with butyllithium (B86547), when subsequently treated with aniline (B41778), undergoes substitution at the C-4 position to yield 1,1,2-trichloro-3-nitro-4-phenylamino-1,3-octadiene. nih.gov This indicates a consistent pattern of nucleophilic attack at the C-4 position in these sequential reactions.

The reaction with other nucleophiles, such as mercaptoacetic acid esters and various anilines, leads to the formation of (Z)-2-allylidenethiazolidin-4-ones, showcasing a specific stereochemical outcome. osti.gov Similarly, reactions with naphthalene-2-thiol and 4-methylbenzenethiol (B89573) result in the vinylic substitution of chlorine atoms to produce highly functionalized poly(arylthio)-2-nitro-1,3-butadienes. osti.gov

While these studies provide valuable information on regioselectivity and some instances of stereoselectivity, a comprehensive understanding of the stereochemical outcomes of a broader range of reactions involving this compound requires further investigation.

The stoichiometry of the reagents has a profound impact on the final product distribution in nucleophilic substitution reactions of this compound. This is clearly demonstrated in its reaction with butyllithium.

When equimolar amounts of this compound and butyllithium are used, the reaction yields predominantly the monosubstituted product, 1,1,2,4-tetrachloro-3-nitro-1,3-octadiene. nih.gov This product arises from the substitution of one chlorine atom by a butyl group.

However, altering the stoichiometry to a 1:2 ratio of the nitrodiene to butyllithium leads to a mixture of both mono- and disubstituted products. nih.gov Specifically, a mixture of 1,1,2,4-tetrachloro-3-nitro-1,3-octadiene and 1,1,2-trichloro-3-nitro-4-butyl-1,3-octadiene is formed in a molar ratio of 1:1.5. nih.gov This demonstrates that with an excess of the nucleophile, a second substitution reaction occurs, replacing a second chlorine atom with a butyl group.

This stoichiometric control allows for the selective synthesis of either the monosubstituted or a mixture containing the disubstituted product, highlighting the tunability of the reaction outcome based on the amount of nucleophile employed.

Table 1: Effect of Stoichiometry on the Reaction of this compound with Butyllithium

| Molar Ratio (Diene:Butyllithium) | Products | Molar Ratio of Products |

| 1:1 | 1,1,2,4-Tetrachloro-3-nitro-1,3-octadiene | Monosubstituted product only |

| 1:2 | 1,1,2,4-Tetrachloro-3-nitro-1,3-octadiene and 1,1,2-Trichloro-3-nitro-4-butyl-1,3-octadiene | 1 : 1.5 |

Radical Pathways and Radical-Initiated Transformations

Catalytic Transformations Involving this compound

The application of catalysis to the transformations of this compound is an area with limited specific research. Generally, catalytic processes are employed to enhance the efficiency and selectivity of reactions involving butadienes. For instance, catalytic hydrogenation is a common transformation for butadienes. Given the presence of reducible functional groups (nitro group and carbon-chlorine bonds), it is conceivable that this compound could undergo catalytic hydrogenation, leading to various reduced products depending on the catalyst and reaction conditions. However, specific studies detailing catalytic transformations of this compound are not extensively reported in the scientific literature.

Isomerization Studies and Structural Rearrangements

The potential for isomerization in this compound exists due to the presence of double bonds and the possibility of substituent migration. Substituted butadienes can undergo various types of isomerization, including geometric isomerization (cis-trans) around the double bonds and structural rearrangements involving the migration of atoms or groups. The highly substituted and electronically complex nature of this compound suggests that its isomerization behavior could be intricate. Nevertheless, specific experimental or theoretical studies focused on the isomerization and structural rearrangements of this compound are not well-documented in the available literature.

Kinetics and Thermodynamics of this compound Reactions

A quantitative understanding of the reaction rates (kinetics) and energy changes (thermodynamics) is crucial for controlling and optimizing the chemical transformations of this compound. The rates of its nucleophilic substitution reactions are expected to be influenced by factors such as the concentration of reactants, temperature, and the nature of the solvent. The thermodynamic stability of the reactants and products determines the position of equilibrium and the feasibility of a reaction.

While general principles of chemical kinetics and thermodynamics apply, specific experimental data such as rate constants, activation energies, and enthalpy and entropy changes for reactions involving this compound are scarce in the public domain. Such data would be invaluable for a more profound understanding of its reactivity and for the rational design of synthetic routes utilizing this compound.

Theoretical and Computational Chemistry of 2 Nitropentachloro 1,3 Butadiene

Electronic Structure and Molecular Orbital Theory

A detailed analysis of the electronic structure of 2-Nitropentachloro-1,3-butadiene would involve the examination of its molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, in computational studies of a related compound, (1E,3E)-1,4-dinitro-1,3-butadiene, the presence of electron-withdrawing nitro groups was shown to significantly lower the HOMO and LUMO energy levels compared to unsubstituted 1,3-butadiene (B125203). This leads to a smaller HOMO-LUMO gap, which is a key indicator of a molecule's kinetic stability and reactivity. A similar effect would be anticipated for this compound due to the presence of both a nitro group and five chloro-substituents, which are also strongly electron-withdrawing.

Conformational Analysis and Geometric Isomerism

The conformational landscape of this compound would be determined by the rotational barriers around the central C-C single bond, leading to s-trans and s-cis conformers, as well as potential geometric isomers (E/Z) at the double bonds. Computational studies on methyl-substituted 1,3-butadienes have successfully determined the enthalpy differences between s-trans and s-cis conformers using methods like G3 ab initio calculations. For this compound, the bulky chlorine atoms and the nitro group would be expected to introduce significant steric hindrance, likely influencing the relative stabilities of its possible conformers and isomers. High-level computational analysis would be required to quantify these energetic differences.

Reaction Pathway Modeling and Transition State Analysis

Modeling the reaction pathways of this compound would provide insights into its reactivity, for example, in cycloaddition or nucleophilic substitution reactions. This involves locating transition state structures and calculating activation energies. For example, DFT calculations have been used to investigate the reaction mechanism of the nitrate (B79036) radical with various alkenes, identifying different reaction pathways and their corresponding adducts. Similarly, the reaction of (1E,3E)-1,4-dinitro-1,3-butadiene with N-methyl azomethine ylide was studied computationally, revealing a polar, stepwise mechanism. A similar approach for this compound would clarify its reaction mechanisms, such as those observed experimentally with organolithium reagents.

Quantum Chemical Calculations (e.g., DFT, MP2)

Various quantum chemical methods would be employed to study this compound. Density Functional Theory (DFT) with functionals like B3LYP is a common choice for geometry optimization and frequency calculations of related molecules like dinitro- and aza-butadienes. For more accurate energy calculations, especially when considering non-covalent interactions, methods like Møller-Plesset perturbation theory (MP2) are often used. The choice of basis set, such as the 6-31G(d) or larger, would also be crucial for obtaining reliable results for a molecule with multiple heavy atoms like chlorine.

Non-Covalent Interactions and Intramolecular Effects

The presence of five chlorine atoms and a nitro group in this compound suggests the presence of significant intramolecular non-covalent interactions, such as halogen bonding and other steric and electrostatic effects. Computational studies on halogenated compounds have employed methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis to visualize and quantify these effects. For (1E,3E)-1,4-dinitro-1,3-butadiene, NCI analysis revealed intramolecular interactions involving the nitro groups that are absent in the unsubstituted parent molecule. A similar analysis for this compound would be critical to understanding its structure and stability.

Electrophilicity and Nucleophilicity Indices for Reactivity Prediction

Conceptual DFT provides tools to quantify the electrophilicity and nucleophilicity of a molecule. The global electrophilicity index (ω) and nucleophilicity index (N) can be calculated from the HOMO and LUMO energies. For example, (1E,3E)-1,4-dinitro-1,3-butadiene has been classified as a very strong electrophile based on its calculated ω value. Given the high degree of electron-withdrawing substitution in this compound, it is expected to be a potent electrophile. Local reactivity indices, such as the Parr functions, could further predict the most reactive sites within the molecule for electrophilic or nucleophilic attack.

Advanced Analytical Methodologies for Structural and Mechanistic Characterization

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then mathematically analyzed to generate a model of the electron density, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

For 2-Nitropentachloro-1,3-butadiene, obtaining a suitable single crystal is a prerequisite for this analysis. The process would involve dissolving the compound in an appropriate solvent and allowing the solvent to evaporate slowly, encouraging the formation of well-ordered crystals. Once a suitable crystal is mounted on a diffractometer, the diffraction data is collected.

Chromatographic Techniques for Separation and Purity Assessment of Complex Mixtures

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound. For a volatile and thermally stable compound like this compound, gas chromatography (GC) is a particularly suitable method.

Gas Chromatography (GC) : In GC, the sample is vaporized and injected into a column. An inert carrier gas (like helium or nitrogen) carries the sample through the column, which contains a stationary phase. The components of the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times (retention times). A detector at the end of the column measures the amount of each component.

For the analysis of this compound and its reaction mixtures, a capillary column with a non-polar or medium-polarity stationary phase would likely be used. An electron capture detector (ECD) would be highly sensitive to this polychlorinated compound. Alternatively, coupling the gas chromatograph to a mass spectrometer (GC-MS) would provide both separation and identification of the components. antpedia.comresearchgate.net This is a powerful combination for analyzing complex reaction products. epa.govnist.gov

Table 3: Typical Gas Chromatography Parameters for Halogenated Hydrocarbons

| Parameter | Description |

|---|---|

| Column | Capillary column (e.g., DB-5, DB-624) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C) |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |

This table provides a general set of starting conditions for developing a GC method for the analysis of this compound. enmet.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone technique for the separation and identification of the volatile and semi-volatile products generated from the reactions of this compound. This method is particularly effective in analyzing the complex mixtures that often result from the nucleophilic substitution reactions of this highly electrophilic diene.

Detailed research findings from the reactions of this compound with nucleophiles such as methyl- and butyllithium (B86547) have demonstrated the power of GC-MS in product identification. For instance, the reaction with methyllithium (B1224462) yields 1,1,2-trichloro-3-nitro-4-methyl-1,3-pentadiene. osti.gov The reaction with butyllithium is dependent on the stoichiometry of the reagents; a 1:2 ratio of the nitrodiene to butyllithium forms a mixture of the monosubstituted product, 1,1,2,4-tetrachloro-3-nitro-1,3-octadiene, and the disubstituted product, 1,1,2-trichloro-3-nitro-4-butyl-1,3-octadiene. osti.gov When equimolar amounts are used, only the monosubstituted product is formed, which can be further reacted with aniline (B41778) to produce 1,1,2-trichloro-3-nitro-4-phenylamino-1,3-octadiene. osti.gov

While specific GC-MS parameters for the analysis of this compound are not extensively detailed in the available literature, general methodologies for analogous chlorinated hydrocarbons and butadienes provide a framework for its analysis. nist.govnih.govnih.govepa.gov A typical setup would involve a capillary column, such as a DB-5MS, with a programmed temperature gradient to ensure the separation of components with varying boiling points. The mass spectrometer is operated in electron ionization (EI) mode, allowing for the generation of characteristic fragmentation patterns that are essential for structural elucidation.

Table 1: Exemplary GC-MS Parameters for the Analysis of Butadiene Derivatives

| Parameter | Value |

| Instrument | Gas Chromatograph coupled to a Mass Selective Detector |

| Injection Mode | Split/Splitless |

| Column | e.g., DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Temperature Program | Initial temp. 50°C, ramp to 280°C at 10°C/min, hold for 10 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-550 |

This table presents a generalized set of parameters and may require optimization for the specific analysis of this compound and its derivatives.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable tool for the real-time monitoring of chemical reactions involving this compound. rsc.orgyoutube.comthieme.de Its simplicity, speed, and low cost make it an ideal method for tracking the consumption of the starting material and the formation of products, thereby allowing for the determination of reaction completion.

In a typical application, small aliquots of the reaction mixture are spotted onto a TLC plate (commonly silica (B1680970) gel) at various time intervals. The plate is then developed in an appropriate solvent system. The separation of the components on the TLC plate is based on their differential partitioning between the stationary phase (silica gel) and the mobile phase (solvent system). Due to the presence of the polar nitro group and the nonpolar polychlorinated butadiene backbone, this compound and its reaction products will exhibit varying polarities and thus different retention factors (Rf values).

The choice of the eluent is critical for achieving good separation. A systematic approach, starting with a nonpolar solvent and gradually increasing the polarity by adding a more polar solvent, is typically employed to find the optimal solvent system. For a compound like this compound, a mixture of a nonpolar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) would be a logical starting point. The positions of the spots are visualized under UV light, as the conjugated diene system is UV-active, or by using staining agents like iodine vapor. rsc.org

Table 2: General Procedure for TLC Monitoring of a Reaction

| Step | Description |

| 1. Plate Preparation | A baseline is drawn with a pencil near the bottom of a silica gel TLC plate. |

| 2. Spotting | A capillary tube is used to spot the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the baseline. |

| 3. Development | The TLC plate is placed in a sealed chamber containing a suitable eluent system. The solvent moves up the plate by capillary action. |

| 4. Visualization | The plate is removed from the chamber, the solvent front is marked, and the plate is dried. The spots are visualized under a UV lamp or with a chemical stain. |

| 5. Analysis | The Rf values of the spots are calculated and compared to determine the progress of the reaction. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. |

While specific Rf values for this compound are not documented in the reviewed literature, the principles of TLC allow for the effective qualitative monitoring of its reactions.

Development of Novel Analytical Approaches for this compound Analysis

The development of novel analytical methodologies for the detection and characterization of this compound is an area of ongoing interest, driven by the need for greater sensitivity, specificity, and a more profound understanding of its chemical behavior. While specific novel techniques for this compound are not yet widely reported, advancements in the analysis of related halogenated and nitro compounds point towards future possibilities. nih.gov

Future research may focus on the application of advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), to provide more detailed structural information and to enhance the detection of trace-level products and intermediates. High-resolution mass spectrometry (HRMS) could be employed for the unambiguous determination of elemental compositions of unknown products.

Furthermore, the use of advanced NMR techniques, including two-dimensional correlation spectroscopy (e.g., COSY, HSQC, HMBC), could provide invaluable insights into the complex structures of the reaction products of this compound, especially for non-volatile compounds that are not amenable to GC-MS analysis.

The development of new derivatization strategies to enhance the volatility or ionization efficiency of the analytes for GC-MS or LC-MS analysis, respectively, could also open new avenues for the sensitive and selective determination of this compound and its derivatives.

Environmental Transformation and Degradation Pathways of 2 Nitropentachloro 1,3 Butadiene Analogues

Photodegradation Mechanisms and Products

The photochemical transformation of butadiene analogues, particularly in the atmosphere, is a primary degradation pathway. Once released into the atmosphere, compounds like 1,3-butadiene (B125203) react with photochemically generated species, such as hydroxyl radicals (•OH) and ozone (O₃), leading to a variety of degradation products. nih.govnih.gov These reactions are complex and result in both gaseous and particulate-phase products. copernicus.org

Smog chamber experiments studying the atmospheric oxidation of 1,3-butadiene have identified numerous products. copernicus.orgcopernicus.org The specific products formed and their yields can be influenced by factors such as the concentration of nitrogen oxides (NOx), relative humidity, and the acidity of existing aerosol particles. copernicus.orgcopernicus.org The ability to predict the impact of these compounds requires detailed chemical mechanisms that can be incorporated into air quality simulation models. nih.gov

Exposure to photochemically generated products from 1,3-butadiene, which include acrolein, acetaldehyde, and formaldehyde, has been shown to induce greater cytotoxicity and inflammatory responses in human lung cells compared to the parent compound alone. nih.govnih.gov This suggests that atmospheric transformations can increase the potential for adverse health effects. nih.gov

Interactive Table: Major Photodegradation Products of 1,3-Butadiene Analogues Click on a product to view more details.

| Product Name | Chemical Formula | Phase | Notes |

|---|---|---|---|

| Acrolein | C₃H₄O | Gas | A primary, first-generation product of 1,3-butadiene photooxidation. nih.govcopernicus.org |

| Formaldehyde | CH₂O | Gas | A common product from the atmospheric photooxidation of many hydrocarbons. nih.govcopernicus.org |

| Ozone (O₃) | O₃ | Gas | Formed during photochemical processes involving hydrocarbons and NOx. nih.gov |

| Glyceric acid | C₃H₆O₄ | Particle | A key component of Secondary Organic Aerosol (SOA) from 1,3-butadiene. copernicus.org |

| Erythritol | C₄H₁₀O₄ | Particle | Identified in SOA from 1,3-butadiene oxidation. copernicus.org |

| Tartaric acid | C₄H₆O₆ | Particle | Identified in SOA from 1,3-butadiene oxidation. copernicus.org |

| Peroxyacryloyl nitrate (B79036) (APAN) | C₃H₂NO₅ | Gas/Particle | A nitrogen-containing product formed in the presence of NOx. copernicus.org |

Biodegradation Pathways and Microbial Metabolism

The biodegradation of highly chlorinated and nitrated compounds is a critical process for their removal from the environment. Microbial metabolism is responsible for the breakdown of many persistent organic pollutants. nih.gov For polychlorinated compounds like polychlorinated biphenyls (PCBs), a well-studied analogue for chlorinated hydrocarbons, the process often involves a combination of anaerobic and aerobic steps. Highly chlorinated congeners can undergo anaerobic dehalogenation, where chlorine atoms are removed, generating less chlorinated compounds that are more susceptible to aerobic degradation. nih.gov

The chemical stability of these compounds, which increases with the number of chlorine atoms, makes them generally recalcitrant to microbial breakdown. nih.gov Their biodegradation is often an energetically unfavorable process for microorganisms, necessitating the presence of other carbon sources in a process known as co-metabolism. nih.gov

Studies on nitrated aromatic compounds, such as nitrotoluenes, show that they can be biodegradable, though the rate and extent of degradation can vary between isomers. nih.gov For instance, 3-nitrotoluene (B166867) has been found to be more resistant to degradation by mixed microbial populations than its other isomers. nih.gov The adaptation of microbial communities, for example in activated sludge, is often required to achieve significant degradation. nih.gov While specific microbial degradation pathways for 2-nitropentachloro-1,3-butadiene are not extensively documented, the principles derived from analogues like PCBs and nitrotoluenes suggest that the combination of nitro and chloro functional groups likely results in high recalcitrance. nih.govnih.gov

Hydrolytic Stability under Environmental Conditions

The hydrolytic stability of a chemical compound refers to its resistance to decomposition by reaction with water. For polychlorinated butadienes, this stability is a key factor in their environmental persistence. While specific data on the hydrolysis of this compound is limited, the behavior of other chlorinated organic compounds (COCs) provides insight. Generally, the high degree of chlorination enhances the molecule's stability, making it resistant to hydrolysis under typical environmental pH and temperature conditions.

However, under certain conditions, such as elevated alkaline pH, dehydrochlorination reactions can occur, leading to the removal of hydrogen chloride (HCl) from the molecule and the formation of compounds with lower chlorine content and potentially lower toxicity. lifesurfing.eu The incorporation of functional groups can also influence hydrolytic stability; for example, research on polyimides has shown that the formation of an ammonium (B1175870) salt of the precursor poly(amic acid) can significantly enhance hydrolytic stability. rsc.org For a compound like this compound, its structure, lacking easily hydrolyzable groups and being sterically hindered by chlorine atoms, suggests it would be relatively stable against hydrolysis in the environment.

Atmospheric Chemistry and Fate Modeling

The atmospheric fate of volatile organic compounds like butadiene analogues is governed by their chemical reactivity and transport. cdc.gov Due to their high reactivity, these compounds typically have short atmospheric lifetimes and are quickly transformed into various reaction products. nih.gov Understanding this atmospheric chemistry is crucial for assessing exposure and environmental impact.

Fate modeling relies on data from laboratory studies, often conducted in smog chambers that simulate atmospheric conditions. nih.gov These experiments track the decay of the parent compound and the formation of products over time under controlled conditions of sunlight, humidity, and the presence of other atmospheric chemicals like NOx. nih.gov The results are used to develop and test chemical mechanisms for inclusion in large-scale air quality simulation models. nih.gov

A significant aspect of the atmospheric chemistry of these compounds is the formation of secondary organic aerosol (SOA). copernicus.org The oxidation of 1,3-butadiene leads to low-volatility products that can partition into the particle phase, contributing to ambient PM2.5 mass. copernicus.org The composition and yield of this SOA are sensitive to environmental conditions, including relative humidity and the acidity of pre-existing seed aerosols, which can affect partitioning and formation mechanisms. copernicus.orgcopernicus.org

Transport and Partitioning in Environmental Compartments

The transport and partitioning of chlorinated hydrocarbons among air, water, soil, and sediment determine their environmental distribution and bioavailability. lifesurfing.eu Due to their low water solubility and high hydrophobicity, compounds like polychlorinated butadienes tend to partition from the aqueous phase to organic phases, such as soil organic matter and sediments. nih.govlifesurfing.eu

The soil-water partition coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc) are key parameters used to predict this behavior. nj.govcore.ac.uk For chlorinated compounds, these coefficients generally increase with the degree of chlorination, indicating stronger binding to soil and sediment. core.ac.uk This strong sorption reduces their mobility in soil and their potential to leach into groundwater. lifesurfing.eunj.gov

Soil-air partitioning is another critical process affecting the environmental fate of these compounds. researchgate.net Factors influencing the soil-air partition coefficient (Ksa) include temperature, soil organic matter content, and relative humidity. researchgate.net Generally, volatilization from soil to the atmosphere is a significant transport pathway for less chlorinated, more volatile compounds. cdc.gov

Interactive Table: Factors Influencing Environmental Partitioning of Polychlorinated Analogues Select a factor to see its general effect on partitioning behavior.

| Factor | Environmental Compartment | Effect on Partitioning | Reference |

|---|---|---|---|

| Hydrophobicity (Kow) | Soil/Sediment & Water | Higher hydrophobicity (higher Kow) leads to stronger partitioning to soil and sediment, reducing concentration in water. nih.gov | nih.gov |

| Soil Organic Carbon (fOC) | Soil & Water | Higher organic carbon content increases sorption to soil, described by the Koc value (Koc = Kd/fOC). core.ac.uk | core.ac.uk |

| Temperature | Soil & Air | Increasing temperature generally decreases the soil-air partition coefficient (Ksa), favoring volatilization from soil to air. researchgate.net | researchgate.net |

| Relative Humidity | Soil & Air | Increasing relative humidity in soil generally decreases the Ksa, promoting partitioning into the air. researchgate.net | researchgate.net |

| Chlorination Level | Soil/Sediment & Water | Higher chlorination generally increases hydrophobicity and thus strengthens partitioning to soil and sediments. core.ac.uk | core.ac.uk |

Exploration of Synthetic Utility and Advanced Applications

2-Nitropentachloro-1,3-butadiene as a Building Block in Organic Synthesis

The unique arrangement of electron-withdrawing groups and labile chlorine atoms on the butadiene backbone makes this compound an attractive starting material in organic synthesis. researchgate.net It serves as a valuable precursor for creating complex molecules with a high degree of functionalization. researchgate.net

The reactivity of this compound allows for the systematic replacement of its chlorine atoms, enabling the construction of elaborate molecular architectures. The presence of the nitro group coupled with the polyhalogenated framework provides a platform for introducing diverse functionalities. For instance, reactions with nucleophiles like thiols lead to highly functionalized acyclic compounds. researchgate.net The reaction with naphthalene-2-thiol or 4-methylbenzenethiol (B89573) results in the vinylic substitution of chlorine atoms, yielding poly(arylthio)-2-nitro-1,3-butadienes. researchgate.net These reactions demonstrate the capacity of this compound to act as a scaffold for building molecules with multiple, specifically placed functional groups.

This compound is an effective substrate for synthesizing new organohalogen compounds with tailored structures. The reaction with organometallic reagents, such as methyllithium (B1224462) and butyllithium (B86547), allows for the controlled introduction of alkyl groups onto the butadiene core, replacing one or more chlorine atoms while retaining others. osti.gov

For example, the reaction with methyllithium yields 1,1,2-trichloro-3-nitro-4-methyl-1,3-pentadiene. osti.gov The reaction with butyllithium can be controlled by stoichiometry; an equimolar ratio produces the monosubstituted product, 1,1,2,4-tetrachloro-3-nitro-1,3-octadiene. osti.gov Using a 1:2 ratio of the nitrodiene to butyllithium results in a mixture of this monosubstituted product and the disubstituted derivative, 1,1,2-trichloro-3-nitro-4-butyl-1,3-octadiene. osti.gov These reactions highlight its utility in creating specifically substituted chloro-nitro dienes.

Table 1: Synthesis of Organohalogen Compounds from this compound

| Reagent | Product | Reference |

|---|---|---|

| Methyllithium | 1,1,2-Trichloro-3-nitro-4-methyl-1,3-pentadiene | osti.gov |

| Butyllithium (1:1 ratio) | 1,1,2,4-Tetrachloro-3-nitro-1,3-octadiene | osti.gov |

| Butyllithium (1:2 ratio) | 1,1,2-Trichloro-3-nitro-4-butyl-1,3-octadiene | osti.gov |

| Naphthalene-2-thiol | 4,4-dichloro-1,1,3-tris(2-naphthylthio)-2-nitro-1,3-butadiene | researchgate.net |

| 4-Methylbenzenethiol | 4,4-dichloro-1,1,3-tris(4-methylphenylthio)-2-nitro-1,3-butadiene | researchgate.net |

Material Science Applications of this compound Derivatives

Role in the Synthesis of Heterocyclic Compounds

This compound is a potent precursor for the synthesis of a variety of highly functionalized heterocyclic compounds. researchgate.net The strategically placed reactive sites on the molecule facilitate cyclization reactions with bifunctional nucleophiles.

Key examples include:

Thiazolidin-4-ones : The reaction with mercaptoacetic acid esters followed by cyclization with anilines produces (Z)-2-allylidenethiazolidin-4-ones in good yields. researchgate.net

1H-Pyrazoles : Subsequent treatment of the thiazolidinone precursors with hydrazine (B178648) can lead to the formation of perfunctionalized 1H-pyrazoles. researchgate.net

Pyrido[1,2-a]pyrimidines : Heterocyclylization reactions involving 2-aminopyridine (B139424) have been shown to produce poly-substituted pyrido[1,2-a]pyrimidine (B8458354) derivatives. researchgate.net

Table 2: Heterocyclic Synthesis Using this compound

| Reactants | Resulting Heterocycle | Reference |

|---|---|---|

| 1. Mercaptoacetic acid esters 2. Anilines | (Z)-2-Allylidenethiazolidin-4-ones | researchgate.net |

| Product from above + Hydrazine | Perfunctionalized 1H-Pyrazoles | researchgate.net |

| 2-Aminopyridine | Poly-substituted Pyrido[1,2-a]pyrimidines | researchgate.net |

Conceptual and Mechanistic Basis for Novel Chemical Entities

The synthetic potential of this compound is rooted in its electronic and structural properties. The conjugated diene system is significantly influenced by the strong electron-withdrawing effect of the nitro group, which activates the molecule for nucleophilic attack. The five chlorine atoms serve as multiple potential leaving groups, allowing for a range of nucleophilic substitution reactions.

Conclusion and Future Research Directions

Summary of Key Research Findings on 2-Nitropentachloro-1,3-butadiene

Research on this compound has primarily focused on its utility as a building block in organic synthesis. The presence of both a nitro group and multiple chlorine atoms on the butadiene backbone confers a high degree of reactivity, making it a valuable precursor for a variety of substitution reactions.

Key findings from existing literature demonstrate its reactions with nucleophiles, particularly organolithium reagents. For instance, the reaction of this compound with methyllithium (B1224462) results in the substitution of a chlorine atom to yield 1,1,2-trichloro-3-nitro-4-methyl-1,3-pentadiene. osti.gov The reaction with butyllithium (B86547) has been shown to be dependent on the stoichiometry of the reagents. An equimolar ratio leads to a monosubstituted product, which can be further reacted with amines like aniline (B41778). osti.gov Using a 1:2 ratio of the nitrodiene to butyllithium, however, yields a mixture of mono- and disubstituted products. osti.gov

These findings underscore the compound's role as a versatile platform for creating more complex molecules with a dense arrangement of functional groups. The reactivity of the carbon-chlorine bonds, activated by the conjugated nitro-diene system, allows for controlled, stepwise introduction of new substituents.

| Reactant | Stoichiometry (Diene:Reactant) | Product(s) | Reference |

| Methyllithium | Not specified | 1,1,2-Trichloro-3-nitro-4-methyl-1,3-pentadiene | osti.gov |

| Butyllithium | 1:1 | 1,1,2,4-Tetrachloro-3-nitro-1,3-octadiene | osti.gov |

| Butyllithium | 1:2 | 1,1,2,4-Tetrachloro-3-nitro-1,3-octadiene & 1,1,2-Trichloro-3-nitro-4-butyl-1,3-octadiene | osti.gov |

| Aniline (following 1:1 BuLi reaction) | Not specified | 1,1,2-Trichloro-3-nitro-4-phenyl-amino-1,3-octadiene | osti.gov |

Identification of Knowledge Gaps and Untapped Research Avenues

Despite its demonstrated synthetic utility, the chemistry of this compound remains significantly underdeveloped. A comprehensive review of nitro-functionalized analogues of 1,3-butadiene (B125203) reveals that only a small fraction of the possible structural combinations have been synthesized and studied. researchgate.net This points to a substantial opportunity for new discoveries in this area.

Key Knowledge Gaps:

Reaction Scope: The full extent of its reactivity with a broader range of nucleophiles (e.g., O-nucleophiles, S-nucleophiles, various carbanions) has not been systematically explored.

Cycloaddition Reactions: As a conjugated diene, this compound is a potential candidate for cycloaddition reactions, such as the Diels-Alder reaction. The influence of the electron-withdrawing nitro and chloro substituents on the dienophilicity and regioselectivity of such reactions is a major unexplored area.

Mechanistic Studies: Detailed mechanistic investigations of its known substitution reactions are lacking. Understanding the precise reaction pathways could enable better control over product distribution and the design of more efficient synthetic protocols.

Physicochemical Properties: A comprehensive database of its physical, chemical, and spectroscopic properties is not readily available.

Biological Activity: There is a significant gap in the knowledge regarding the biological activity of this compound and its derivatives. Given that many organohalogen and nitro compounds exhibit biological effects, this represents a major untapped avenue of research. nih.govresearchgate.net

Untapped Research Avenues:

Synthesis of Novel Heterocycles: The compound could serve as a starting material for the synthesis of novel, highly substituted heterocyclic compounds, which are of great interest in medicinal chemistry and materials science. researchgate.net

Development of Functional Materials: The high density of functional groups suggests potential applications in the development of new polymers, flame retardants, or other functional materials.

Environmental and Toxicological Studies: As an organohalogen compound, its environmental fate, persistence, and potential toxicity are completely unknown and warrant investigation. diva-portal.org Research on the toxicology of 1,3-butadiene suggests that its halogenated and nitrated derivatives should be assessed for potential health effects. nih.govnih.gov

Potential for Interdisciplinary Research Collaborations

The multifaceted nature of this compound provides fertile ground for interdisciplinary collaborations. Bridging the gap between its synthesis and potential applications will require expertise from various scientific fields.

Organic Synthesis and Medicinal Chemistry: Synthetic chemists can collaborate with medicinal chemists to design and synthesize libraries of derivatives based on the this compound scaffold for screening against various biological targets. The known bioactivity of many nitroaromatics and organohalogens provides a strong rationale for such programs. researchgate.netmdpi.com

Materials Science and Polymer Chemistry: Collaborations with materials scientists could explore the incorporation of this compound into new polymers to create materials with enhanced properties, such as thermal stability or flame retardancy.

Environmental Science and Toxicology: Given the persistence of many organohalogen compounds, partnerships with environmental scientists and toxicologists are crucial to assess the environmental impact and toxicological profile of this compound and its degradation products. nih.govdiva-portal.org This is particularly important if any large-scale applications are considered.

Computational Chemistry: Theoretical chemists can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, helping to guide synthetic efforts and interpret experimental results.

Emerging Methodologies and Technologies for this compound Studies

Future research on this compound would benefit immensely from the adoption of modern synthetic and analytical technologies.

Emerging Synthetic Methodologies:

Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters (temperature, pressure, reaction time) for the often-exothermic reactions involving organolithium reagents, potentially improving safety and product selectivity.

Photoredox and Electrocatalysis: These modern synthetic methods could open up new reaction pathways that are not accessible through traditional thermal methods, such as novel C-C and C-heteroatom bond formations. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation has the potential to significantly shorten reaction times and improve yields for the synthesis and derivatization of nitro compounds. researchgate.net

Novel Nitrating Agents: Recent advances in the development of new, milder, and more selective nitrating agents could be applied to the synthesis of this compound itself or its analogues. orgchemres.orgacs.org

Advanced Analytical Technologies:

High-Resolution Mass Spectrometry (HRMS): HRMS techniques are essential for the unambiguous identification of reaction products and for potential metabolomic or environmental screening studies.

Advanced NMR Spectroscopy: Two-dimensional and multi-nuclear NMR techniques will be indispensable for the complete structural elucidation of the complex, highly substituted molecules derived from this compound.

In Situ Spectroscopic Monitoring: Techniques such as in situ IR or Raman spectroscopy can provide real-time monitoring of reactions, offering deep mechanistic insights and facilitating reaction optimization.

By leveraging these advanced methodologies, researchers can overcome existing limitations and accelerate the exploration of this intriguing and potentially valuable chemical compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.